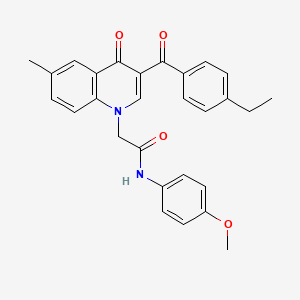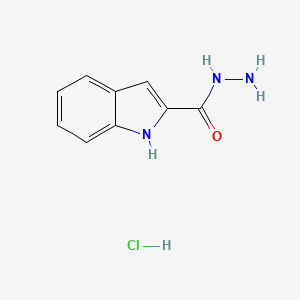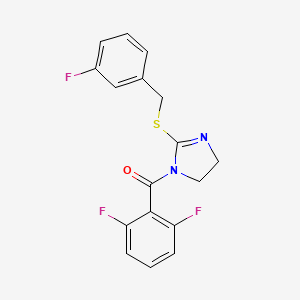
5-Bromo-2-methyl-8-quinolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-methyl-8-quinolinamine is a chemical compound with the CAS Number: 1417632-66-6 . It has a molecular weight of 237.1 . The IUPAC name for this compound is 5-bromo-2-methylquinolin-8-amine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9BrN2/c1-6-2-3-7-8(11)4-5-9(12)10(7)13-6/h2-5H,12H2,1H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Applications De Recherche Scientifique
Antileishmanial Activity
5-Bromo-2-methyl-8-quinolinamine derivatives have shown potential in the treatment of Leishmania donovani infections, a parasitic disease. Research indicates that specific structural modifications, especially in the terminal piperazine moiety of 8-quinolinamines, can lead to increased potency against this parasite (Johnson & Werbel, 1983).
Analytical Applications
8-Quinolinamine derivatives, including this compound, have been studied for their analytical applications, particularly in oxidation reactions using vanadium(V). These reactions demonstrate the impact of substitutions at the 8-position of the quinoline derivatives, which can be utilized in analytical chemistry (Assamoi, Hamon, & Likforman, 1988).
Antimalarial and Antimicrobial Properties
Research into 8-quinolinamines and their derivatives has shown promising results in combating malaria. Specific analogues of these compounds have exhibited superior biological efficacy compared to standard drugs like chloroquine against drug-sensitive and drug-resistant malaria strains. Additionally, these compounds have shown promising antileishmanial and antimicrobial activities, including against various fungi and bacteria (Vangapandu et al., 2003).
Antifungal Activity
The antifungal properties of 2-Methyl-8-quinolinol and its derivatives, including those with bromo substitutions, have been explored. These compounds demonstrate in vitro activity against various fungi, including Aspergillus and Candida species, suggesting their potential as antifungal agents (Gershon, Parmegiani, & Godfrey, 1972).
Corrosion Inhibition
This compound derivatives have also been studied for their potential as corrosion inhibitors. These compounds have shown promising results in protecting metals like steel from acidic corrosion, making them useful in industrial applications (Rbaa et al., 2020).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-bromo-2-methylquinolin-8-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-6-2-3-7-8(11)4-5-9(12)10(7)13-6/h2-5H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCHTGURXCSMQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C=C1)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-dichloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2437161.png)
![8-[(4-benzylpiperidin-1-yl)methyl]-7-butyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2437162.png)

![1-(3-methoxypropyl)-4-oxo-N-(p-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2437167.png)



![Methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate](/img/structure/B2437172.png)

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2437175.png)
![4-[1-(Phenylethyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one, chloride](/img/structure/B2437176.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2437180.png)